Di-Boc-N-alpha-aminomethyl-L-alanine
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Overview
Description
Di-Boc-N-alpha-aminomethyl-L-alanine is a compound used primarily in proteomics research. It has the molecular formula C14H26N2O6 and a molecular weight of 318.37 . This compound is a derivative of L-alanine, an amino acid, and is often used in the synthesis of peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-Boc-N-alpha-aminomethyl-L-alanine typically involves the protection of the amino group of L-alanine with a Boc (tert-butoxycarbonyl) group. This is followed by the introduction of an aminomethyl group at the alpha position. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Di-Boc-N-alpha-aminomethyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: The Boc group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The conditions typically involve controlled temperatures and pH levels to ensure the desired reactions occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Di-Boc-N-alpha-aminomethyl-L-alanine has several scientific research applications, including:
Chemistry: Used in the synthesis of peptides and proteins, as well as in the study of amino acid derivatives.
Biology: Employed in proteomics research to study protein structures and functions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Used in the production of various biochemical products and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of Di-Boc-N-alpha-aminomethyl-L-alanine involves its interaction with specific molecular targets and pathways. The Boc group protects the amino group, allowing for selective reactions at other sites. The aminomethyl group can participate in various biochemical reactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- Di-Boc-N-alpha-aminomethyl-L-valine
- Di-Boc-N-alpha-aminomethyl-L-leucine
- Di-Boc-N-alpha-aminomethyl-L-isoleucine
Uniqueness
Di-Boc-N-alpha-aminomethyl-L-alanine is unique due to its specific structure, which includes the Boc-protected amino group and the aminomethyl group at the alpha position. This structure allows for selective reactions and makes it a valuable compound in proteomics research and peptide synthesis.
Properties
Molecular Formula |
C14H26N2O6 |
---|---|
Molecular Weight |
318.37 g/mol |
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]amino]propanoic acid |
InChI |
InChI=1S/C14H26N2O6/c1-9(10(17)18)16(12(20)22-14(5,6)7)8-15-11(19)21-13(2,3)4/h9H,8H2,1-7H3,(H,15,19)(H,17,18)/t9-/m0/s1 |
InChI Key |
XJFVMNFBUVUCPX-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)N(CNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)O)N(CNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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